molecular formula C14H11Cl3N2O2 B13335709 Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate

Cat. No.: B13335709
M. Wt: 345.6 g/mol
InChI Key: IXEXQYZAPGSKJC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate is a high-purity chemical compound offered for research and development purposes. This multi-halogenated pyrazine-carboxylate ester is characterized by the presence of a 2,3-dichlorophenyl group and a chloro substituent on the pyrazine core, making it a promising and versatile building block in organic synthesis. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science, often serving as key precursors for the development of pharmacologically active molecules (Google Patents, 2021) . The specific substitution pattern on this compound suggests its potential utility as a key intermediate in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are known to be explored for various biological activities (Google Patents, 2021) . The reactive sites, including the ethyl ester and the chlorine atoms, allow for further functionalization through cross-coupling reactions, nucleophilic substitution, and other transformations to create targeted libraries for screening. As with many specialized chemical intermediates, its full mechanism of action and specific research applications are defined by the end-user's experimental objectives. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C14H11Cl3N2O2

Molecular Weight

345.6 g/mol

IUPAC Name

ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate

InChI

InChI=1S/C14H11Cl3N2O2/c1-3-21-14(20)12-13(17)18-7(2)11(19-12)8-5-4-6-9(15)10(8)16/h4-6H,3H2,1-2H3

InChI Key

IXEXQYZAPGSKJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N=C1Cl)C)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methylpyrazine-2-carboxylic Acid (Key Intermediate)

A crucial intermediate for the target compound is 5-methylpyrazine-2-carboxylic acid, which can be prepared industrially by the following method:

Step Reaction Conditions Notes
1. Cyclization Pyruvic aldehyde + O-Phenylene Diamine 30–90 ℃, 0.5–2 h, Sodium Pyrosulfite catalyst Forms 3-methyl benzopyrazines
2. Oxidation 3-methyl benzopyrazines + inorganic oxidizer 60–105 ℃, 1–4 h Produces 5-methylpyrazine-2,3-carboxylic acid potassium salt
3. Acidification & Decarboxylation 5-methylpyrazine-2,3-carboxylic acid potassium + sulfuric acid 30–130 ℃, molar ratio sulfuric acid:acid salt = 1.5–3:1 Yields 5-methylpyrazine-2-carboxylic acid
4. Extraction & Purification Neutralization to pH 1.5–4.0, extraction with butanone Ambient conditions Crystallization and drying to >99% purity

This method is scalable, uses readily available raw materials, and yields a high-purity product suited for further functionalization.

Conversion of 5-Methylpyrazine-2-carboxylic Acid to 3-Chloropyrazine Derivatives

The 3-chloro substituent is introduced typically by chlorination of the pyrazine ring or by using 3-chloropyrazine-2-carboxylic acid as a starting material. The acid is converted to the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride, often catalyzed by N,N-dimethylformamide (DMF).

Reagent Solvent Temperature Time Yield Notes
Thionyl chloride + DMF Toluene 95 ℃ 1 h Crude acyl chloride Used without further purification
Oxalyl chloride + DMF Dichloromethane Reflux 5 h Purplish red oil Followed by aminolysis

Aminolysis and Esterification to Form the Target Compound

The acyl chloride intermediate undergoes nucleophilic substitution with appropriate amines or phenyl derivatives to introduce the 2,3-dichlorophenyl group, followed by esterification to form the ethyl ester moiety.

A representative synthetic sequence includes:

  • Dissolution of 3-chloropyrazine-2-carbonyl chloride in dry acetone.
  • Addition of 2,3-dichlorophenyl amine (or related nucleophile) and triethylamine at room temperature.
  • Stirring overnight to complete the reaction.
  • Work-up by extraction, washing, and purification via flash chromatography and recrystallization.

Alternative Coupling Methods

Coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) with bases like N-ethyl-N,N-diisopropylamine (DIPEA) in N,N-dimethylformamide have been employed to activate the carboxylic acid for amide bond formation under mild conditions at room temperature.

Detailed Reaction Data and Yields

Step Reaction Conditions Yield Remarks
Conversion of 3-chloropyrazine-2-carboxylic acid to acyl chloride with thionyl chloride, DMF catalyst in toluene at 95 ℃ for 1 h 53-55% Crude acyl chloride used directly
Aminolysis with benzylamine or substituted anilines in acetone with triethylamine at room temperature overnight 41-98% Purified by flash chromatography and recrystallization
Coupling using TBTU and DIPEA in DMF at 20 ℃ for 2-4.5 h 53% (example) Efficient amidation step

These yields reflect a typical range for such heterocyclic functionalizations and highlight the efficiency of the coupling and substitution reactions.

Summary of Key Preparation Steps

Stage Description Key Reagents Conditions Outcome
1 Synthesis of 5-methylpyrazine-2-carboxylic acid Pyruvic aldehyde, O-Phenylene Diamine, Sodium Pyrosulfite 30–130 ℃, multi-step High purity acid intermediate
2 Formation of 3-chloropyrazine-2-carbonyl chloride Thionyl chloride or oxalyl chloride, DMF 95 ℃ or reflux, 1–5 h Reactive acyl chloride intermediate
3 Aminolysis with 2,3-dichlorophenyl amine 2,3-Dichlorophenyl amine, triethylamine Room temperature, overnight Amide intermediate
4 Esterification to ethyl ester Ethanol or ethylating agent (if needed) Variable Target ethyl ester compound

Research Findings and Notes

  • The preparation of this compound relies heavily on the availability of 3-chloropyrazine-2-carboxylic acid derivatives and the efficient formation of amide bonds under mild conditions.
  • The use of catalytic DMF in chlorination steps significantly improves the conversion to acyl chlorides.
  • Aminolysis and coupling reactions are generally performed at ambient temperature to preserve sensitive substituents such as the dichlorophenyl group.
  • Purification by flash chromatography and recrystallization ensures high purity, which is critical for biological evaluation.
  • The compound and its analogues have been studied for biological activity, including photosystem II inhibition, which correlates with their lipophilicity and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural and functional attributes can be contextualized by comparing it to related pyrazine derivatives. Key analogues, their substituents, and properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate 3-Cl, 5-Me, 6-(2,3-diCl-Ph), 2-COOEt C₁₄H₁₁Cl₃N₂O₂ 345.61 Not provided
Ethyl 3-chloro-5-methylpyrazine-2-carboxylate 3-Cl, 5-Me, 2-COOEt C₉H₉ClN₂O₂ 216.63 2091363-93-6
Ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate 3,6-diCl, 5-Me, 2-COOEt C₉H₈Cl₂N₂O₂ 251.08 2411634-87-0
Methyl 3-amino-6-chloropyrazine-2-carboxylate 3-NH₂, 6-Cl, 2-COOMe C₇H₇ClN₄O₂ 218.61 1458-18-0
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate 3-NH₂, 5,6-diCl, 2-COOEt C₈H₇Cl₂N₃O₂ 272.07 86882-92-0

Key Observations:

Substituent Effects on Lipophilicity: The 2,3-dichlorophenyl group in the target compound significantly increases lipophilicity compared to simpler analogues like Ethyl 3-chloro-5-methylpyrazine-2-carboxylate. This enhances membrane permeability, a critical factor in drug design .

Electronic and Steric Influences: Multiple chlorine atoms (e.g., Ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate) increase electron deficiency on the pyrazine ring, favoring nucleophilic aromatic substitution reactions. In contrast, amino groups (e.g., Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate) donate electron density, altering reactivity patterns .

Ester Group Variations: Ethyl esters (target compound) vs. methyl esters (e.g., Methyl 3-amino-6-chloropyrazine-2-carboxylate) influence metabolic stability. Ethyl groups are generally more resistant to esterase-mediated hydrolysis, extending half-life .

Key Insights:

  • The target compound’s synthesis is more complex due to the use of palladium catalysts and protective groups (e.g., Boc), which increases cost and reaction time compared to direct esterification methods .
  • Amino-substituted derivatives often require harsh conditions (e.g., ammonia in methanol), leading to lower yields compared to halogenated analogues .

Biological Activity

Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate is a complex pyrazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazine ring with various substituents that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including chlorination and the introduction of dichlorophenyl and methyl groups. The final product is obtained through reduction processes that yield high-purity compounds suitable for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazines have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves interference with metabolic pathways critical for bacterial survival, such as fatty acid synthesis and membrane integrity .

Antiviral Effects

Preliminary studies suggest that this compound may also possess antiviral properties. Molecular docking studies have indicated potential binding affinities to viral proteins, which may inhibit viral replication mechanisms. This aspect is particularly relevant in the context of emerging viral threats like SARS-CoV-2, where similar compounds have been evaluated for their inhibitory potential against key viral enzymes .

The biological activity of this compound can be attributed to its structural features:

  • Chloro and Dichlorophenyl Groups: These substituents enhance the compound's affinity for specific enzymes or receptors, potentially modulating their activity.
  • Pyrazine Ring: The pyrazine structure facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.

These interactions can lead to altered enzymatic activities or inhibition of metabolic pathways critical for pathogen survival.

Case Studies

  • Antimycobacterial Activity:
    A study evaluated various pyrazine derivatives for their antimycobacterial properties, revealing that certain compounds exhibited low MIC (Minimum Inhibitory Concentration) values against Mycobacterium tuberculosis. The action was primarily linked to the disruption of metabolic pathways essential for bacterial growth .
  • Antiviral Screening:
    In another investigation focused on antiviral activity, derivatives similar to this compound were subjected to molecular docking against SARS-CoV-2 proteins. Compounds demonstrated strong binding affinities, suggesting their potential as therapeutic agents in viral infections .

Research Findings Summary Table

Study Biological Activity Key Findings Reference
Study 1AntimycobacterialLow MIC values against M. tuberculosis
Study 2AntiviralStrong binding affinities to SARS-CoV-2 proteins
Study 3General AntimicrobialEffective against various bacterial strains

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloro-6-(2,3-dichlorophenyl)-5-methylpyrazine-2-carboxylate?

The synthesis typically involves multi-step reactions, starting with coupling a pyrazine carboxylate precursor with a dichlorophenyl substituent. Key steps include:

  • Nucleophilic substitution : Reacting a halogenated pyrazine intermediate (e.g., 5-chloro-6-methylpyrazine-2-carboxylate) with 2,3-dichlorophenyl groups under basic conditions (e.g., triethylamine) to introduce the aryl moiety .
  • Esterification : Ethyl ester formation via acid-catalyzed reactions with ethanol, ensuring minimal hydrolysis of sensitive substituents .
  • Purification : Column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) to isolate the target compound .

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry. The 2,3-dichlorophenyl group shows distinct aromatic splitting patterns, while methyl and ethyl groups exhibit characteristic singlet and quartet signals, respectively .
  • X-ray crystallography : SHELX software refines crystal structures, resolving challenges like disorder in the dichlorophenyl group or pyrazine ring puckering. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of the 2,3-dichlorophenyl group?

Regioselectivity is influenced by:

  • Directing groups : Electron-withdrawing substituents (e.g., chlorine) on the pyrazine ring direct electrophilic aromatic substitution to specific positions. Steric hindrance from the methyl group at C5 further limits reactivity at adjacent sites .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) enable Suzuki-Miyaura coupling for aryl group introduction, with careful optimization of solvent (DMF or THF) and temperature (60–80°C) to minimize side reactions .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures stabilize thermodynamic products (e.g., para-substitution) .

Q. What computational methods predict the pharmacokinetic properties and drug-likeness of this compound?

Tools like SwissADME assess:

  • Lipophilicity : LogP values (experimental vs. predicted) determine membrane permeability. A logP >3 suggests high lipid solubility but potential bioavailability issues .
  • Solubility : QSPR models correlate polar surface area (PSA) with aqueous solubility. High PSA (>80 Ų) indicates poor absorption .
  • Drug-likeness : Compliance with Lipinski’s Rule of Five (molecular weight <500, hydrogen bond donors/acceptors <10) is evaluated. Substituents like chlorine and methyl groups may increase molecular weight but improve target binding .

Q. How do intermolecular interactions influence the crystallinity and stability of this compound?

  • Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like NHO=CN-H \cdots O=C or CClπC-Cl \cdots \pi interactions, stabilizing the crystal lattice. For example, chloro substituents participate in halogen bonding with adjacent pyrazine rings .
  • Packing efficiency : Planar regions of the molecule (e.g., pyrazine core) stack via π-π interactions, while bulky substituents (e.g., ethyl ester) introduce torsional strain, reducing crystallinity .

Q. What challenges arise in refining the crystal structure using X-ray diffraction data?

  • Disorder modeling : Flexible ethyl or dichlorophenyl groups require multi-position occupancy refinement in SHELXL. Constraints (e.g., SIMU/ISOR) mitigate unrealistic thermal motion .
  • Twinned crystals : Data from twinned specimens (common with polar space groups) are processed using HKLF5 format in SHELX, with careful attention to twin law matrices .
  • High Z′ structures : Pseudosymmetry in low-symmetry space groups (e.g., P1_1) complicates phase assignment. Independent molecule refinement (e.g., PART instructions) resolves this .

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